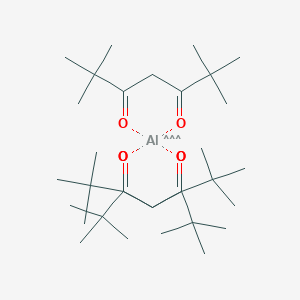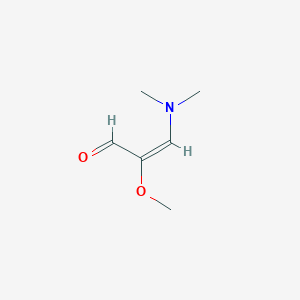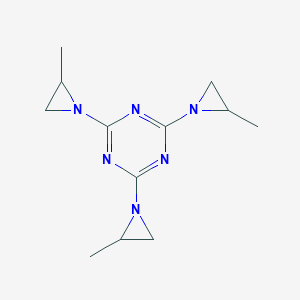
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
準備方法
The synthesis of 2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of cyanuric chloride as a starting material, followed by nucleophilic substitution reactions to introduce the aziridinyl groups .
化学反応の分析
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aziridinyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
科学的研究の応用
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and disrupt their function, leading to antimicrobial or antitumor effects. The aziridinyl groups are particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and DNA .
類似化合物との比較
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine can be compared with other triazine derivatives such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants.
2,4,6-Triallyloxy-1,3,5-triazine: Employed in polymer cross-linking applications. The uniqueness of this compound lies in its aziridinyl substituents, which confer distinct reactivity and potential for diverse applications.
特性
CAS番号 |
13009-91-1 |
|---|---|
分子式 |
C12H18N6 |
分子量 |
246.31 g/mol |
IUPAC名 |
2,4,6-tris(2-methylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C12H18N6/c1-7-4-16(7)10-13-11(17-5-8(17)2)15-12(14-10)18-6-9(18)3/h7-9H,4-6H2,1-3H3 |
InChIキー |
IRIIKYVSZMJVNX-UHFFFAOYSA-N |
SMILES |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
正規SMILES |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
| 20662-49-1 20708-31-0 13009-91-1 |
|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


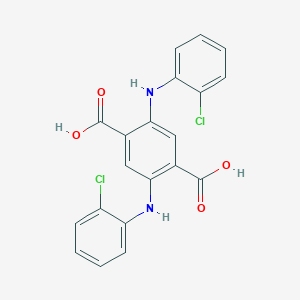
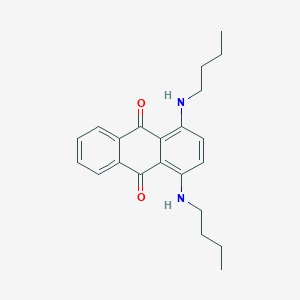
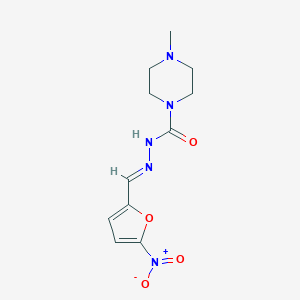
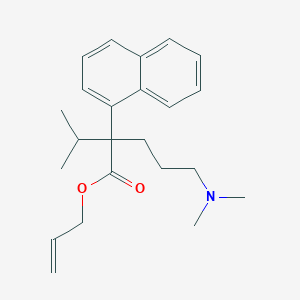
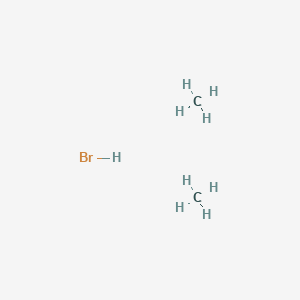
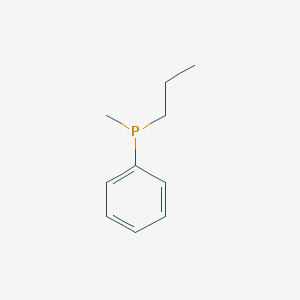
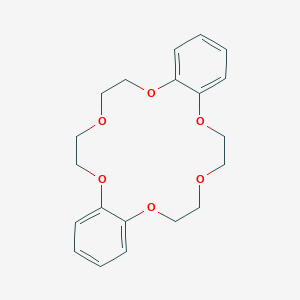
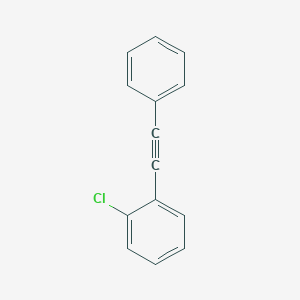
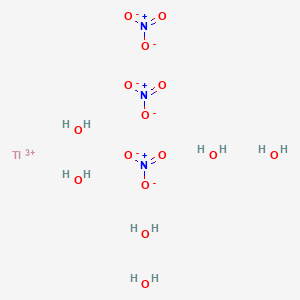
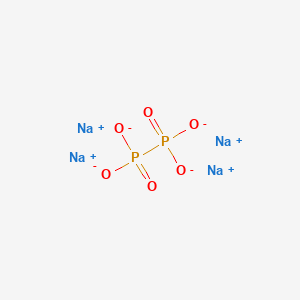
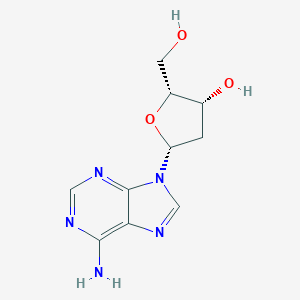
![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)
